4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol
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Overview
Description
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol is a chemical compound with the molecular formula C₁₂H₂₁NOS and a molecular weight of 227.37 g/mol . This compound contains a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for research in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol typically involves the reaction of 3-methylthiophene with ethylamine, followed by the addition of pentan-1-ol . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive agent.
Tiquizium Bromide: Contains a thiophene ring and is used as an antispasmodic agent.
Dorzolamide: Contains a thiophene ring and is used as an anti-glaucoma agent.
Uniqueness
4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol is unique due to its specific structure, which combines a thiophene ring with an amino alcohol moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H21NOS |
---|---|
Molecular Weight |
227.37 g/mol |
IUPAC Name |
4-[1-(3-methylthiophen-2-yl)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C12H21NOS/c1-9-6-8-15-12(9)11(3)13-10(2)5-4-7-14/h6,8,10-11,13-14H,4-5,7H2,1-3H3 |
InChI Key |
MDUSWEITBYMYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NC(C)CCCO |
Origin of Product |
United States |
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